Terbutaline 3,5-Dibenzyl Ether
CAS No.: 28924-25-6
Cat. No.: VC20766764
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 28924-25-6 |
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Molecular Formula | C26H31NO3 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol |
Standard InChI | InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 |
Standard InChI Key | QFBOZEACKUKEBR-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES | CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Chemical Identity and Properties
Terbutaline 3,5-Dibenzyl Ether, formally known as 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is registered with the Chemical Abstracts Service (CAS) number 28924-25-6. Another synonym for this compound is α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)benzenemethanol . This chemical entity represents a protected form of terbutaline, where two hydroxyl groups on the aromatic ring are protected by benzyl groups.
The compound features three main structural components: a 3,5-bis(benzyloxy)phenyl group, an ethanol chain, and a tert-butylamino group. The benzyl ether groups serve as protecting groups that can be removed during later synthetic steps to reveal the hydroxyl groups characteristic of terbutaline. The structural arrangement confers specific chemical properties that make it valuable in pharmaceutical synthesis and analysis.
Physical and Chemical Characteristics
Property | Description |
---|---|
Chemical Formula | C26H31NO3 |
Molecular Weight | 405.53 g/mol |
Physical State | White crystalline solid |
Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethanol |
Classification | Pharmaceutical intermediate, Reference standard |
Related API | Terbutaline |
Category | Pharmaceutical impurity, Synthetic intermediate |
The compound's benzyl ether groups contribute to its solubility profile, making it more soluble in organic solvents compared to unprotected terbutaline. This property facilitates certain chemical transformations necessary in pharmaceutical synthesis processes.
Synthesis Pathways
The synthesis of Terbutaline 3,5-Dibenzyl Ether has been documented through several pathways, with improvements over time focusing on efficiency, safety, and yield. One significant synthetic route begins with 3,5-dihydroxy acetophenone as the starting material .
Modern Synthetic Approach
The following synthesis pathway represents a refined approach to producing Terbutaline 3,5-Dibenzyl Ether:
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Benzyl Protection Reaction: 3,5-dihydroxy acetophenone undergoes substitution reaction with a benzylation reagent in an organic solvent in the presence of an acid-binding agent to obtain 3,5-dibenzyloxy acetophenone .
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Bromination and Oxidation: The resulting 3,5-dibenzyloxyacetophenone undergoes bromination with copper bromide in a mixed organic solvent to produce α-bromo-3,5-dibenzyloxyacetophenone. This intermediate is then oxidized using dimethyl sulfoxide (DMSO) under alkaline catalysis to yield 3,5-dibenzyloxyacetophenone aldehyde .
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Reductive Amination: The aldehyde is condensed with tert-butylamine in an organic solvent (typically ethanol) at elevated temperatures (80°C). Following this condensation, reduction with potassium borohydride produces 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, which is Terbutaline 3,5-Dibenzyl Ether .
This method has demonstrated a yield of approximately 63-65% based on the starting 3,5-dibenzyloxyacetophenone .
Reaction Parameters and Optimization
Parameter | Optimal Conditions | Notes |
---|---|---|
Molar Ratio (aldehyde:tert-butylamine) | 1:1-4 | Higher ratio favors complete conversion |
Condensation Temperature | 80°C | Critical for efficient imine formation |
Reducing Agent | Potassium borohydride | Preferred over sodium or lithium alternatives |
Reducing Agent Dosage | 2-5 times molar weight of aldehyde | Ensures complete reduction |
Reduction Temperature | 40-60°C | Lower temperatures may reduce side reactions |
Purification Method | Recrystallization with acetone | Produces white crystalline product |
These optimized parameters have been determined through experimental studies aimed at improving yield and purity while minimizing unwanted side reactions .
Historical Synthetic Approaches
Earlier approaches to synthesizing compounds in the terbutaline pathway faced various challenges. The historical context provides valuable insights into the evolution of synthetic strategies for this compound.
First-Generation Synthesis
The initial synthetic route reported in US patent 3937838 used 3,5-dihydroxybenzoic acid as the starting material. This approach involved multiple steps including:
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Esterification of carboxyl group
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Benzyl protection
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Ester hydrolysis
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Carboxyl acyl chlorination
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Reaction with diazomethane
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Reaction with hydrogen bromide to obtain α-bromo-3,5-dibenzyloxyacetophenone
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Condensation with N-benzyl tert-butylamine
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Hydrogenation debenzylation
This lengthy process had significant drawbacks including numerous steps, lower yields, and the use of potentially hazardous reagents.
Second-Generation Approaches
Research from the Shanghai Pharmaceutical Research Institute employed 3,5-dihydroxybenzoic acid as a starting material, with steps including:
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Carboxyl esterification
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Benzyl protection
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Ester hydrolysis
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Condensation with methyl lithium
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Oxidation using selenium dioxide
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Reductive amination
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Hydrogenation debenzylation
This route utilized methyllithium (a flammable metal reagent) and selenium dioxide (a highly toxic oxidant), making it problematic for industrial-scale production.
Applications in Pharmaceutical Development
Terbutaline 3,5-Dibenzyl Ether serves multiple important functions in pharmaceutical science and industry.
Quality Control Applications
The compound is extensively used in quality control and quality assurance processes during the commercial production of terbutaline and its related formulations . As an intermediate in the synthesis pathway, its presence and purity can indicate the progress and success of the manufacturing process. Monitoring this compound allows manufacturers to:
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Assess the efficiency of synthetic steps
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Identify potential contaminants or side-reactions
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Ensure batch-to-batch consistency
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Implement corrective actions when deviations occur
These quality control functions are essential for maintaining pharmaceutical standards and meeting regulatory requirements.
Regulatory and Analytical Functions
Terbutaline 3,5-Dibenzyl Ether plays a significant role in regulatory submissions and analytical procedures:
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Reference Standard: It serves as a working standard or secondary reference standard for analytical procedures .
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ANDA Filings: The compound is utilized in the process of Abbreviated New Drug Application (ANDA) filings to the FDA, where detailed characterization of drug substances and potential impurities is required .
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Toxicity Studies: It is employed in toxicity studies of terbutaline formulations, helping researchers understand the safety profile of the medication and its synthetic intermediates .
These applications underscore the compound's importance in both the development and regulatory stages of pharmaceutical products.
Isotope-Labeled Derivatives
An important specialized derivative of this compound is Terbutaline-d9 3,5-Dibenzyl Ether (CAS: 1189428-81-6), which features deuterium atoms replacing nine hydrogen atoms in the molecule. This isotope-labeled version serves unique analytical purposes.
Applications of Isotope-Labeled Derivatives
The deuterated version facilitates:
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Precise tracking and quantification in biological samples
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Mass spectrometry-based analyses
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Pharmacokinetic studies of terbutaline
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Metabolism and elimination investigations
The use of isotope-labeled derivatives represents an advanced application of Terbutaline 3,5-Dibenzyl Ether in pharmaceutical research, enabling scientists to track the medication's journey through biological systems with high precision.
Comparative Advantages of Modern Synthesis
The evolution of synthetic methods for Terbutaline 3,5-Dibenzyl Ether demonstrates significant improvements over traditional approaches.
Future Research Directions
The ongoing refinement of Terbutaline 3,5-Dibenzyl Ether synthesis and applications suggests several promising research directions:
Synthetic Improvements
Further optimization of reaction conditions, exploration of alternative protecting groups, and development of greener synthesis protocols represent important areas for future investigation. Particularly, research might focus on:
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Catalyst optimization to improve yields and reduce reaction times
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Flow chemistry approaches for continuous manufacturing
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Enzymatic methods for stereoselective transformations
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Alternative protective groups with easier deprotection conditions
These synthetic advances could further enhance the efficiency and sustainability of terbutaline production.
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